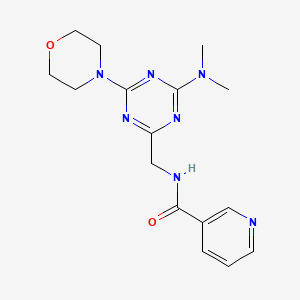
N-piperidin-4-ylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “N-piperidin-4-ylcyclopropanecarboxamide”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “N-piperidin-4-ylcyclopropanecarboxamide” is C9H16N2O . The molecular weight is 168.236 Da .Physical And Chemical Properties Analysis
“N-piperidin-4-ylcyclopropanecarboxamide” is a powder . Its IUPAC name is N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride . The compound has a molecular weight of 204.7 .Aplicaciones Científicas De Investigación
Imaging and Diagnostics
One prominent application of N-piperidin-4-ylcyclopropanecarboxamide derivatives is in the field of imaging, particularly using positron emission tomography (PET). Studies have explored the use of derivatives like 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying serotonin 1A receptors in humans. These compounds offer an alternative to traditional PET radioligands due to their resistance to in vivo defluorination, eliminating the need for defluorination inhibitors, despite showing lower distribution volume ratios and greater overestimation bias of area under the curve ratio values compared to other compounds like 18F-FCWAY. This research suggests that while derivatives of N-piperidin-4-ylcyclopropanecarboxamide may not be as favorable as some existing compounds due to lower regional uptake, their resistance to defluorination presents a significant advantage for imaging applications, specifically for 5-HT1A receptor imaging in human studies (Choi et al., 2015).
Therapeutic Research
The derivatives of N-piperidin-4-ylcyclopropanecarboxamide have also been investigated for their therapeutic potential. Compounds such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. These analogs exhibit improved PCSK9 potency, ADME (absorption, distribution, metabolism, and excretion) properties, and in vitro safety profiles, making them promising candidates for further development in therapeutic interventions related to cholesterol management and cardiovascular diseases (Londregan et al., 2018).
Anticancer Research
Another significant area of application for N-piperidin-4-ylcyclopropanecarboxamide derivatives is in anticancer research. Novel piperidine derivatives, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds demonstrate significant efficacy in blocking blood vessel formation in vivo and exhibit potent anti-angiogenic and cytotoxic effects, suggesting potential as anticancer agents by affecting both angiogenesis and DNA integrity in cancer cells (Kambappa et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-(piperidin-4-yl)cyclopropanecarboxamide primarily targets the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
The interaction of N-(piperidin-4-yl)cyclopropanecarboxamide with its targets results in significant changes. It induces the expression of HIF-1α protein and downstream target gene p21 . This interaction promotes tumor cell apoptosis .
Biochemical Pathways
N-(piperidin-4-yl)cyclopropanecarboxamide affects the HIF-1 pathways . The compound upregulates the expression of cleaved caspase-3, which promotes apoptosis in tumor cells . It also induces the expression of HIF-1α protein and downstream target gene p21 .
Result of Action
The molecular and cellular effects of N-(piperidin-4-yl)cyclopropanecarboxamide’s action include the induction of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting apoptosis in tumor cells .
Propiedades
IUPAC Name |
N-piperidin-4-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIPHMJDAVGBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-piperidin-4-ylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

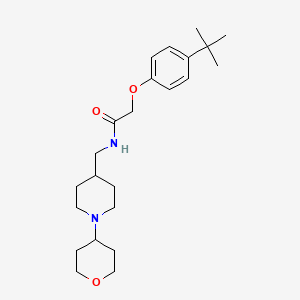
![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)
![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)
![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)
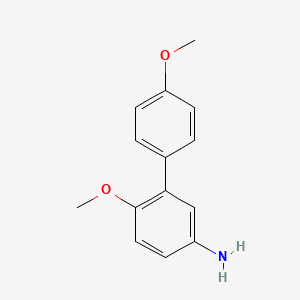

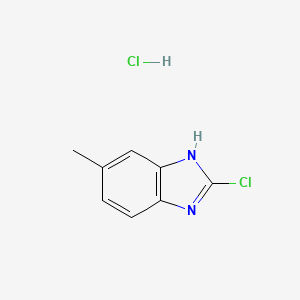
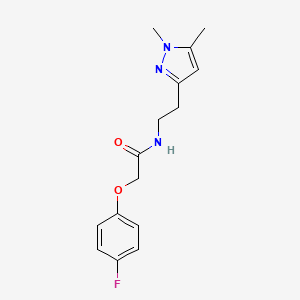
![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
